molecular formula C23H25FN2O5 B2893625 5-(2,5-dimethoxyphenyl)-1-(2-(dimethylamino)ethyl)-4-(4-fluorobenzoyl)-3-hydroxy-1H-pyrrol-2(5H)-one CAS No. 636988-91-5

5-(2,5-dimethoxyphenyl)-1-(2-(dimethylamino)ethyl)-4-(4-fluorobenzoyl)-3-hydroxy-1H-pyrrol-2(5H)-one

Cat. No.: B2893625
CAS No.: 636988-91-5
M. Wt: 428.46
InChI Key: MXEOSYVAXUNPEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,5-Dimethoxyphenyl)-1-(2-(dimethylamino)ethyl)-4-(4-fluorobenzoyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a pyrrol-2-one derivative characterized by a complex substitution pattern. Its structure includes a 2,5-dimethoxyphenyl group at position 5, a 4-fluorobenzoyl moiety at position 4, a hydroxyl group at position 3, and a 2-(dimethylamino)ethyl chain attached to the nitrogen at position 1.

Properties

IUPAC Name

(4E)-5-(2,5-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-[(4-fluorophenyl)-hydroxymethylidene]pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN2O5/c1-25(2)11-12-26-20(17-13-16(30-3)9-10-18(17)31-4)19(22(28)23(26)29)21(27)14-5-7-15(24)8-6-14/h5-10,13,20,27H,11-12H2,1-4H3/b21-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UETWEOAEAUBJMO-XUTLUUPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(C(=C(C2=CC=C(C=C2)F)O)C(=O)C1=O)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCN1C(/C(=C(/C2=CC=C(C=C2)F)\O)/C(=O)C1=O)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The target compound shares a pyrrol-2-one core with several analogs but differs in substituent positions and functional groups:

  • N-Substituent Variation: The dimethylaminoethyl group in the target compound contrasts with the 5-methylisoxazol-3-yl group in and the 2-methoxyethyl group in . These differences impact polarity and hydrogen-bonding capacity, which may affect pharmacokinetics.

Physical and Chemical Properties

  • Melting Points: Analogs in exhibit melting points between 119.5°C (15a) and 258.6°C (15l), correlating with substituent rigidity and crystallinity . The target compound’s dimethylaminoethyl group, being flexible, may lower its melting point compared to aromatic N-substituents.
  • Solubility: The dimethylaminoethyl group could enhance water solubility relative to the hydrophobic 4-ethylphenyl group in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.